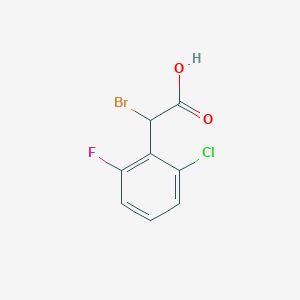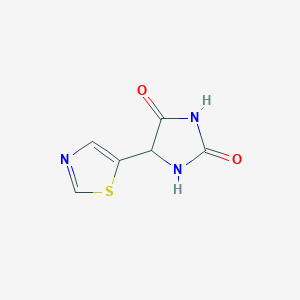
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione, also known as 5-TI, is a heterocyclic compound that is widely used in research and industrial applications. It is a versatile compound that has been used in a variety of studies, ranging from biological and biochemical studies to synthetic chemistry and materials science. 5-TI is a five-membered ring containing a nitrogen atom and a thiazole ring. It is a white crystalline solid with a melting point of about 150-155°C. 5-TI has been used in many different applications, including as a catalyst, a reagent, and as a building block for various other compounds.
Wissenschaftliche Forschungsanwendungen
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has been used in a variety of scientific research applications, including as a catalyst for the synthesis of other compounds, as a reagent for the synthesis of other compounds, and as a building block for the synthesis of various other compounds. This compound has also been used in the synthesis of drugs, such as the anti-viral drug, amantadine. This compound has also been used in the synthesis of other compounds, such as dyes, diols, and amino acids. This compound has also been used in the synthesis of polymers and other materials, such as polyurethanes and polycarbonates.
Wirkmechanismus
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione is a versatile compound that can be used in a variety of different reactions, depending on the reaction conditions. In general, this compound acts as a nucleophile, attacking electrophiles in order to form new bonds. This can be seen in the Grignard reaction, in which the alkyl halide is attacked by the Grignard reagent, forming a new bond. In the Wittig reaction, the phosphonium salt attacks the aldehyde or ketone, forming a new bond. In the reaction with ethyl chloroformate, the alcohol attacks the ethyl chloroformate, forming a new bond.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies, including as a reagent for the synthesis of drugs and other compounds. This compound has been used in the synthesis of amantadine, a drug used to treat influenza. This compound has also been used in the synthesis of other drugs, such as dyes, diols, and amino acids. This compound has also been used in the synthesis of polymers and other materials, such as polyurethanes and polycarbonates. This compound has also been used in the synthesis of enzymes and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione in lab experiments is its versatility. This compound can be used in a variety of different reactions, depending on the reaction conditions. This compound can also be used in the synthesis of a variety of different compounds, including drugs, dyes, diols, and amino acids. This compound is also relatively inexpensive and easy to obtain.
The main limitation of using this compound in lab experiments is its toxicity. This compound is a toxic compound and should be handled with care. In addition, this compound is a volatile compound and should be handled in a fume hood or other well-ventilated area.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione in research and industrial applications. One potential direction is the use of this compound as a catalyst for the synthesis of other compounds, such as drugs, dyes, diols, and amino acids. Another potential direction is the use of this compound in the synthesis of polymers and other materials, such as polyurethanes and polycarbonates. Finally, this compound could be used in the synthesis of enzymes and other proteins.
Synthesemethoden
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione can be synthesized in several ways, including the use of a Grignard reagent, a Wittig reaction, and a reaction with ethyl chloroformate. The most common method is the Grignard reaction, which involves the reaction of an alkyl halide with a Grignard reagent in the presence of a base to form the desired this compound. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone in the presence of a base to form the desired this compound. Finally, the reaction with ethyl chloroformate involves the reaction of an alcohol with ethyl chloroformate in the presence of a base to form the desired this compound.
Eigenschaften
IUPAC Name |
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c10-5-4(8-6(11)9-5)3-1-7-2-12-3/h1-2,4H,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEVCVBUEARZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)
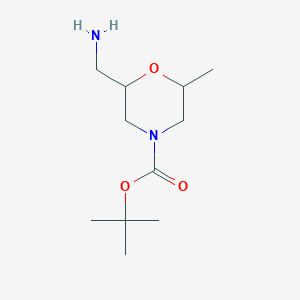
![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)
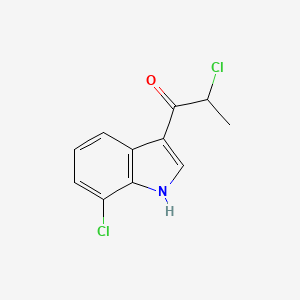

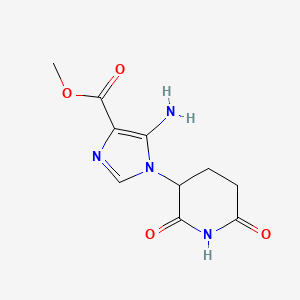
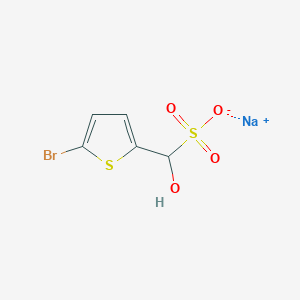
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
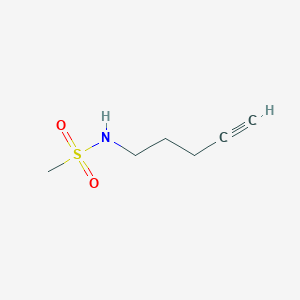
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)
